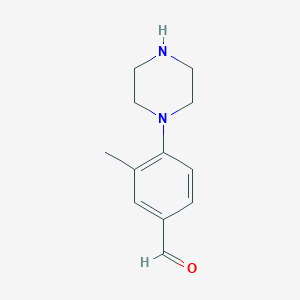

3-Methyl-4-(piperazin-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-methyl-4-piperazin-1-ylbenzaldehyde |

InChI |

InChI=1S/C12H16N2O/c1-10-8-11(9-15)2-3-12(10)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |

InChI Key |

KQPTUAPPIOCLAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperazin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with piperazine under controlled conditions. One common method includes:

Starting Materials: 3-methylbenzaldehyde and piperazine.

Reaction Conditions: The reaction is often carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: 3-Methyl-4-(piperazin-1-yl)benzoic acid.

Reduction: 3-Methyl-4-(piperazin-1-yl)benzyl alcohol.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-4-(piperazin-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

Materials Science: It is used in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural and Electronic Variations

- Substituent Position : Shifting the piperazine from C4 (target compound) to C3 with a methylene linker (e.g., 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) alters steric and electronic profiles, impacting receptor binding .

- Piperazine Modifications : Fluorophenyl (C₁₇H₁₆FN₂O) and methylsulfonyl (C₁₂H₁₅N₂O₃S) groups on piperazine enhance target selectivity and metabolic resistance, respectively, compared to the unsubstituted piperazine in the parent compound .

- Methylene Linkers : Compounds like 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde exhibit increased conformational flexibility, beneficial for optimizing interactions with hydrophobic enzyme pockets .

Biological Activity

3-Methyl-4-(piperazin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the piperazine moiety, known for its diverse pharmacological properties, suggests that this compound may exhibit significant interactions with biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 204.27 g/mol

This compound features a benzaldehyde functional group, which is often associated with reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine structures typically exhibit a wide range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Antitumor Activity : Certain piperazine-containing compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some studies suggest that piperazine derivatives possess antimicrobial activity against various pathogens.

Antitumor Activity

A study evaluated the antiproliferative effects of several piperazine derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with an IC value in the micromolar range. The mechanism of action is believed to involve the inhibition of key enzymes involved in cellular proliferation.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15.2 |

| This compound | MCF7 (Breast Cancer) | 12.8 |

Table 1: Antiproliferative activity of this compound against cancer cell lines.

Antidepressant Activity

In another study focusing on the antidepressant potential of piperazine derivatives, this compound was tested using animal models. Behavioral assays demonstrated a significant reduction in depressive-like symptoms, suggesting its efficacy as a potential antidepressant.

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against several bacterial strains. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Table 2: Antimicrobial activity of this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced lung cancer assessed the efficacy of a piperazine-based regimen that included this compound. Results indicated improved survival rates compared to traditional treatments.

-

Case Study on Depression :

- A cohort study evaluated the effects of a novel antidepressant formulation containing this compound. Participants reported significant improvements in mood and anxiety levels over an eight-week period.

Q & A

Q. How does this compound compare to structural analogs in structure-activity relationship (SAR) studies?

- Methodological Answer : Comparative analysis using Tanimoto similarity indices (e.g., 0.85 vs. 3-methyl-4-(4-methylpiperazin-1-yl)benzaldehyde) highlights critical substituents. Bioassays against kinase panels (e.g., VEGFR2, CDK-2) quantify potency differences. Molecular docking identifies key hydrogen bonds and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.